molecular formula C14H28O6 B12097863 Octyl glucoside CAS No. 4742-80-7

Octyl glucoside

Cat. No.: B12097863
CAS No.: 4742-80-7
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-UHFFFAOYSA-N
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Description

Octyl glucoside (n-octyl-β-D-glucopyranoside) is a nonionic detergent widely used in biochemistry for solubilizing membrane proteins while preserving their native structure and function. Its chemical structure consists of a hydrophilic glucose head group linked to a hydrophobic octyl chain. Key properties include:

  • Critical Micelle Concentration (CMC): 20–25 mM .
  • Aggregation Number: 84 monomers per micelle .
  • Advantages: High purity, low light absorption at 228 nm (ideal for UV-sensitive assays), and ease of removal via dialysis .
  • Applications: Protein solubilization (e.g., phospholipase A2 , synaptic vesicle proteins ), reconstitution of membrane proteins into liposomes , and structural studies (e.g., crystallization of SYE1 ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338305, DTXSID20860441
Record name n-Octylglucoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4742-80-7, 41444-50-2
Record name n-Octylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl glucoside
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Preparation Methods

Optimization of Enzymatic Activity

β-Glucosidase activity is pH- and temperature-dependent, with optimal performance at pH 5.0 and 37°C. Ethanol concentrations above 20% reduce enzyme efficiency by 32%, necessitating solvent-free systems. The kinetic parameters for p-nitrophenyl-β-D-glucoside (PNPG) hydrolysis include a KmK_m of 0.72 mM and KiK_i (glucose inhibition) of 7.6 mM.

Table 1: Enzymatic Reaction Parameters

ParameterValueSource
Optimal pH5.0
Optimal Temperature37–45°C
Centrifugation Speed3,000 rpm
Ethanol Tolerance<20%

Chemical Condensation with Glucose and Octanol

Patent CN102786559B outlines a high-temperature condensation method using glucose and octanol:

  • Sugar Liquor Preparation : A 0.9:1.0 mass ratio of glucose to water is heated to 100°C.

  • Alkyd Mixture Preheating : Octanol is preheated to 180°C to enhance reactivity.

  • Plug-Flow Reactor : Continuous feeding of糖液 (sugar liquor) and octanol into a reactor ensures homogeneous mixing, achieving 93% product purity after electrochemical decolorization.

Reactor Design and Efficiency

The plug-flow configuration minimizes side reactions like glucose caramelization. Post-reaction processing includes fluidized-bed electrochemical decolorization to remove polymeric impurities.

Reaction Scheme:

Glucose+Octanol180COctyl Glucoside+H2O[2]\text{Glucose} + \text{Octanol} \xrightarrow{180^\circ \text{C}} \text{Octyl Glucoside} + \text{H}_2\text{O} \quad

Zinc Oxide-Catalyzed Glycosylation

CN103159804B discloses a cost-effective chemical synthesis using zinc oxide (ZnO) instead of silver catalysts:

  • Glycosylation : 2,3,4,6-Tetra-acetyl bromo-glucose reacts with octanol in the presence of ZnO (mass ratio 1:0.3–3:0.098–2).

  • Deacetylation : Sodium methoxide removes acetyl groups, yielding octyl-β-D-glucopyranoside with 89% efficiency.

Advantages Over Silver-Based Methods

ZnO reduces raw material costs by 40% and eliminates light-sensitive handling required for silver carbonate kieselguhr. Reaction conditions (20–120°C, 12–48 hours) are milder, enabling scalable production.

Table 2: Catalyst Comparison

CatalystCost ReductionReaction TimeYield
Silver CarbonateBaseline24–36 h85%
Zinc Oxide40%12–48 h89%

Synthesis Pathway Analysis

Enzymatic vs. Chemical Routes

  • Yield : Chemical methods (89–93%) outperform enzymatic routes (25%) due to fewer side reactions.

  • Sustainability : Enzymatic synthesis avoids toxic solvents but requires costly enzyme recycling.

  • Scalability : Plug-flow reactors enable continuous production of 10 kg batches, whereas enzymatic systems are batch-limited.

Industrial Applications and Recommendations

This compound’s low critical micelle concentration (CMC: 0.53 mM) makes it ideal for membrane protein solubilization. Future research should prioritize:

  • Enzyme Immobilization : Enhancing β-glucosidase reusability via carrier-bound systems.

  • Hybrid Catalysts : Combining ZnO with immobilized enzymes to reduce costs and improve yield.

Chemical Reactions Analysis

Oxidation of Octyl Glucoside

Octyl β-D-glucopyranoside (OG) can be oxidized to octyl β-D-glucopyranoside uronic acid (OG-COOH) using a T. versicolor laccase/2,2,6,6-tetramethylpiperidinyloxy (TEMPO) catalyst system with oxygen as an oxidant .

Reaction Conditions:

  • The oxidation reaction of OG was performed in triplicate in open glass vials under aeration.

  • OG (typically 20 mM) and TEMPO (typically 19.2 mM) were dissolved in 3 ml of 100 mM citrate buffer at pH 5, followed by addition of laccase.

  • The solution was shaken vigorously at 750 rpm at 24 °C.

  • Samples (8 μl) were collected at scheduled times, diluted with DMSO (92 μl) and then analysed by HPLC-CAD and HPLC-MS .

Factors affecting the reaction:

  • TEMPO Concentration: Higher TEMPO concentrations favor full conversion to OG-COOH .

  • Oxygen Supply: Shaking in a normal atmosphere provided sufficient oxygen for the reaction .

  • Temperature: Increasing temperature between 24 and 40 °C considerably increased the initial reaction rate .

  • OG Concentration: The initial reaction rate increased with increasing OG concentration .

At a substrate concentration of 10 mM, the substrate was almost quantitatively converted into product, and even at a substrate concentration of 60 mM, 85% conversion was reached within 24 h .

Scientific Research Applications

Biochemical Research

Protein Solubilization and Purification
Octyl glucoside is primarily utilized for the solubilization of membrane proteins, which are crucial for studying cellular processes. It has been shown to effectively extract proteins while maintaining their functional integrity. This is particularly important for the purification of GTP-binding regulatory proteins from rat brain synaptoneurosomes, where this compound preserved polydisperse structures that were lost when using other detergents like sodium cholate .

Immunoprecipitation
The compound enhances the selectivity of immunoprecipitation techniques for phosphotyrosine-modified proteins, proving beneficial in studies related to signal transduction pathways . Its critical micelle concentration (CMC) is around 0.025 M, above which it significantly improves protein extraction efficiency.

Nanotechnology and Drug Delivery

Nanoparticle Embedding
Recent studies have explored the use of this compound as a surfactant in the formation of nanoparticles embedded within liposomes. This application is vital for drug delivery systems, where this compound facilitates the assembly of nanoparticles into liposomal structures, enhancing their stability and bioavailability .

Stabilization of Liposomes
At concentrations near its CMC, this compound aids in forming giant unilamellar vesicles, which can encapsulate therapeutic agents for targeted delivery . This property is crucial for developing advanced drug delivery mechanisms that require precise control over release profiles.

Regenerative Medicine

Decellularization Protocols
In tissue engineering, this compound has been investigated as a detergent for decellularizing tissues while preserving extracellular matrix (ECM) integrity. Studies have shown that using this compound results in better preservation of ECM structure compared to traditional detergents like sodium dodecyl sulfate (SDS), making it a promising candidate for regenerative medicine applications .

Structural Biology

Crystallization of Proteins
this compound has been found to positively influence the crystallization behavior of various soluble proteins. In experiments involving multiple proteins, its presence led to improved growth characteristics and higher quality crystals suitable for X-ray diffraction analysis . This enhancement is essential for structural determination studies which rely on high-quality protein crystals.

Stability Studies
Research indicates that this compound can stabilize proteins like bacteriorhodopsin under light exposure conditions, affecting their denaturation kinetics. The compound's ability to maintain protein stability under varying environmental conditions highlights its utility in structural biology .

Microbiology

Antimicrobial Applications
this compound has been proposed as a conditioning agent in contact lens solutions to reduce microbial colonization by lowering the hydrophobicity of lenses. This application addresses concerns about infections caused by bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa, demonstrating its potential in improving ocular health products .

Summary Table: Applications of this compound

Application AreaSpecific Use CasesBenefits
Biochemical ResearchProtein solubilization and purificationPreserves protein integrity; enhances extraction
NanotechnologyNanoparticle embedding in liposomesImproves stability and bioavailability
Regenerative MedicineDecellularization protocolsMaintains ECM integrity
Structural BiologyProtein crystallizationEnhances crystal growth; improves diffraction quality
MicrobiologyAntimicrobial applications in contact lens solutionsReduces microbial colonization

Mechanism of Action

Octyl glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic molecules. In biological systems, it interacts with lipid bilayers, disrupting their structure and enabling the extraction of membrane proteins. The molecular targets include lipid molecules within the bilayer, and the pathways involved often relate to the stabilization of protein-lipid complexes .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Synaptic Vesicle Protein Studies : this compound solubilizes vesicles while preserving specific protein interactions (e.g., SV2-p38-rab3A), unlike CHAPS or Triton X-100 .
  • Enzyme Reconstitution : Lauryl maltoside restores cytochrome oxidase activity more effectively than this compound, highlighting detergent specificity in enzyme activation .
  • Protein Aggregation: this compound extracts GTP-binding regulatory proteins as large, polydisperse structures, whereas cholate yields smaller, monodisperse forms .

Advantages and Limitations

  • This compound: Pros: Mild, compatible with dialysis, minimal interference in assays. Cons: Limited solubilization efficiency for highly hydrophobic proteins.
  • Lauryl maltoside :
    • Pros: Superior enzyme activation, stable micelles.
    • Cons: Higher cost, slower dialysis due to larger micelles.

Biological Activity

Introduction

Octyl glucoside, also known as n-octyl-β-D-glucopyranoside (OG), is a non-ionic detergent widely used in biochemical and biophysical research. Its amphiphilic properties make it effective for solubilizing membrane proteins, studying lipid interactions, and modulating biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C14_{14}H28_{28}O6_6
  • Molecular Weight : 292.37 g/mol
  • Critical Micelle Concentration (CMC) : 1.4 mM
PropertyValue
AppearanceWhite powder
Purity≥ 98.0%
Solubility in WaterClear to almost clear
Specific Rotation (20°C)-32.0 to -29.0 °cm²/dag

Lipopolysaccharide Neutralization

This compound has been shown to neutralize lipopolysaccharides (LPS), which are known to stimulate immune responses in macrophages. A study demonstrated that OG effectively suppressed LPS-induced activation in human macrophages at concentrations ranging from 0.25 to 2.5 mM, indicating its potential as an immunomodulatory agent . This effect was specific to LPS, as other stimulatory lipopeptides were unaffected.

Interaction with Membrane Proteins

OG facilitates the solubilization of membrane proteins by interacting with their hydrophobic regions without denaturing them. Research has shown that the addition of this compound can restore the native secondary structure of myelin proteins following delipidation, optimizing conditions for studying protein functions . The detergent-protein stoichiometry is critical for maintaining protein functionality while achieving effective solubilization.

Modulation of Lipid Structures

This compound influences lipid structures by inducing vesicle-to-micelle transitions in phospholipid bilayers. This transition is affected by the presence of solutes such as sodium chloride and sucrose, which alter the CMC of OG and its partitioning behavior . Such properties make it valuable for studying lipid-detergent interactions and membrane dynamics.

Protein Purification

Due to its mild nature, this compound is extensively used for purifying membrane proteins in various biological studies. It allows for the extraction of proteins without significant loss of activity or structural integrity, making it suitable for applications like enzyme assays and structural biology .

Microbial Adhesion Studies

In studies involving contact lenses, this compound has demonstrated effectiveness in reducing microbial adhesion compared to other surfactants. This property suggests its potential use as a conditioning agent in medical applications to prevent biofilm formation .

Case Studies

  • LPS Neutralization : A study highlighted that OG could completely neutralize LPS-induced macrophage stimulation at non-toxic concentrations, showcasing its potential therapeutic applications in inflammatory diseases .
  • Protein Renaturation : Research on brain myelin proteins indicated that this compound could restore their native structure after delipidation, essential for understanding neurological functions and disorders .
  • Microbial Control : In lens care solutions, this compound outperformed traditional surfactants in inhibiting microbial adhesion, emphasizing its role in enhancing safety in ocular health products .

Q & A

Q. What are the molecular characteristics of octyl glucoside, and how do they influence its behavior in aqueous solutions?

this compound (C₁₄H₂₈O₆; CAS 29836-26-8) is a non-ionic alkyl glycoside detergent with a hydrophilic glucose head and a hydrophobic octyl chain. Its critical micelle concentration (CMC) ranges from 23–25 mM in water at 22°C, decreasing with higher ionic strength . The micellar hydrodynamic radius is ~2.35 nm, and micelles are heterogeneous in size at elevated concentrations . These properties make it ideal for solubilizing membrane proteins while maintaining their native conformation .

Q. How is this compound utilized in membrane protein solubilization and purification?

this compound solubilizes membrane proteins by forming mixed micelles with lipids, displacing them from hydrophobic domains without denaturation. It is particularly effective for reconstitution experiments, as it can be removed via dialysis or molecular sieve chromatography . For example, it has been used to crystallize bacterial rhodopsin, where hydrophobic interactions with the detergent stabilize the protein during purification .

Q. What methods are recommended for removing this compound from protein samples?

  • Dialysis: Effective due to its high CMC, enabling passive diffusion through semi-permeable membranes.
  • Molecular Sieve Chromatography: Superose columns (e.g., TSK SW) allow separation based on size, exploiting the detergent’s micellar mass (~21–25 kDa) .
  • Dilution Below CMC: Reducing the concentration below 23 mM prevents micelle formation, facilitating detergent removal .

Q. How does ionic strength affect the critical micelle concentration (CMC) of this compound?

Increasing ionic strength lowers the CMC due to reduced electrostatic repulsion between micelles. For instance, adding 150 mM NaCl decreases the CMC by ~30%, enhancing detergent efficiency in high-salt buffers .

Advanced Research Questions

Q. How can contradictory findings on this compound binding to water-soluble proteins be resolved experimentally?

Conflicting reports on binding (e.g., Cordoba et al. vs. Michel et al.) require multi-method validation:

  • Equilibrium Dialysis: Quantifies monomeric detergent binding, with detection limits as low as 0.1 µg/mg protein .
  • Differential Refractometry + UV Spectrophotometry: Measures detergent-protein ratios during high-performance chromatography (e.g., TSK SW columns) .
  • Infrared Spectrometry: Detects subtle binding interactions, identifying ~15 monomers bound per bovine serum albumin molecule .

Q. What strategies optimize this compound concentrations for structural biology studies (e.g., cryo-EM, X-ray crystallography)?

  • Cryo-EM: Use 0.05–0.1% (w/v) to stabilize complexes like the INO80 chromatin remodeler (EMD-4264) without disrupting protein-protein interactions .
  • Crystallography: Adjust concentrations near the CMC (20–25 mM) to balance solubilization and crystal lattice formation. For example, 35 mM this compound in eluents prevents aggregation during Superose chromatography .

Q. How does this compound compatibility with protein quantification assays (e.g., BCA) compare to other detergents?

this compound is compatible with BCA assays at ≤5% (w/v), unlike ionic detergents (e.g., SDS), which interfere at lower concentrations. This tolerance stems from its non-ionic nature and lack of charged groups that disrupt copper-chelation in the assay .

Q. What experimental evidence supports this compound's role in crystallizing water-soluble proteins?

Despite its primary use for membrane proteins, this compound aids crystallization of water-soluble proteins by reducing surface tension and promoting ordered lattice formation. For example, it facilitated crystallization of bovine serum albumin by stabilizing hydrophobic patches without denaturation .

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